5-Chlorobicyclo[2.2.1]hept-2-ene
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Overview
Description
6-Chlorobicyclo[221]hept-2-ene is a bicyclic compound with the molecular formula C7H9Cl It is a derivative of norbornene, featuring a chlorine atom attached to the bicyclic structure
Preparation Methods
The synthesis of 6-chlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of norbornene. One common method is the addition of chlorine to norbornene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired chlorinated product .
Chemical Reactions Analysis
6-Chlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of carboxylic acids.
Polymerization Reactions: It can participate in ring-opening metathesis polymerization (ROMP) to form high-molecular-weight polymers.
Scientific Research Applications
6-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chlorobicyclo[2.2.1]hept-2-ene in chemical reactions involves the activation of the strained bicyclic ring system. The presence of the chlorine atom enhances the reactivity of the compound, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
6-Chlorobicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
Endo-5-chlorobicyclo[2.2.1]hept-2-ene: This isomer differs in the spatial arrangement of the chlorine atom, leading to variations in reactivity and physical properties.
5-Chlorobicyclo[2.2.1]hept-2-ene: Another isomer with different stereochemistry, affecting its chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of 6-chlorobicyclo[2.2.1]hept-2-ene, making it a valuable compound for various scientific investigations.
Properties
CAS No. |
3721-18-4 |
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Molecular Formula |
C7H9Cl |
Molecular Weight |
128.60 g/mol |
IUPAC Name |
5-chlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI Key |
PSCJIEZOAFAQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)Cl |
Origin of Product |
United States |
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